1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)-
Description
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is a halogenated triazine derivative featuring two chlorine atoms at positions 2 and 4 and a propargyl ether group (-O-CH₂-C≡CH) at position 4. This compound belongs to the s-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. The propargyl ether substituent introduces steric and electronic effects that influence its reactivity, making it a candidate for applications in agrochemicals, pharmaceuticals, or flame retardants.
Key structural analogs, such as 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine (), highlight the role of substituents in modulating properties. For instance, the phenyl group in the latter compound enhances π-π stacking interactions in crystal structures, while the propargyl ether group may enable click chemistry or polymerization reactions .
Properties
CAS No. |
26650-77-1 |
|---|---|
Molecular Formula |
C6H3Cl2N3O |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2,4-dichloro-6-prop-2-ynoxy-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h1H,3H2 |
InChI Key |
GBKOPHQNCDNQGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Mono-Substitution with Propargyl Alcohol
The most direct route involves reacting cyanuric chloride with propargyl alcohol under mild conditions to replace one chlorine atom. Key parameters include temperature control, stoichiometry, and base selection to suppress over-substitution.
Procedure:
-
Reagents : Cyanuric chloride (1 eq), propargyl alcohol (1 eq), anhydrous acetone or THF, potassium carbonate (1 eq).
-
Conditions :
-
Add propargyl alcohol to cyanuric chloride in anhydrous acetone at 0–5°C.
-
Slowly introduce KCO while stirring for 4–6 hours.
-
Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane/EtOAc).
-
Data:
Mechanistic Insight : The propargyloxide ion attacks the electrophilic triazine ring, preferentially substituting the most reactive chlorine at position 6. Low temperatures minimize di-/tri-substitution.
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency by acting as both solvent and catalyst.
Procedure:
Data:
Advantage : Reduced waste and higher selectivity due to the ionic liquid’s dual role.
Palladium-Catalyzed Cross-Coupling
Procedure:
-
Reagents : 2,4,6-Trichloro-1,3,5-triazine (1 eq), propargyl boronic acid (1 eq), Pd(PPh), NaCO, dioxane/water.
-
Conditions :
Challenges : Propargyl boronic acids are less stable, necessitating rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Stepwise Substitution | 65–78% | High | Moderate | Moderate (solvent use) |
| Ionic Liquid | 82% | High | High | Low (recyclable IL) |
| Palladium-Catalyzed | 40–55% | Medium | Low | High (metal waste) |
Key Findings :
-
Ionic liquid methods offer superior sustainability and yield.
-
Stepwise substitution is more accessible for lab-scale synthesis.
Challenges and Optimization Strategies
Over-Substitution Mitigation
-
Stoichiometric Control : Use 1:1 molar ratio of propargyl alcohol to cyanuric chloride.
-
Temperature : Maintain ≤5°C to limit reactivity of remaining chlorines.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The propyn-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, alcohols, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Addition Reactions: Adducts formed by the addition of electrophiles to the propyn-1-yloxy group.
Scientific Research Applications
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following triazine derivatives share structural or functional similarities with the target compound:
Comparative Analysis
- Reactivity : The propargyl ether group in the target compound offers alkyne functionality for Huisgen cycloaddition (click chemistry), unlike methoxy or phenyl substituents in analogs .
- Chlorine substituents may enhance flame inhibition via radical scavenging.
- Antimicrobial Activity : Triazine derivatives with acrylate groups (e.g., 1,3,5-triacryloylhexahydro-1,3,5-triazine) exhibit selective antibacterial effects against Streptococcus mutans but require low concentrations to avoid compromising material properties .
Physicochemical Properties
- Polarity : The propargyl ether group increases hydrophobicity compared to methoxy-substituted analogs (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine) .
- Thermal Stability: Halogenated triazines generally exhibit higher thermal stability than non-halogenated variants (e.g., melamine phosphate decomposes at ~250°C) .
Data Tables
Table 1: Key Physical Properties of Selected Triazines
*Estimated based on analogs.
Biological Activity
1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 226.06 g/mol. It features a triazine ring substituted with dichloro and propynyl ether groups, which contribute to its biological properties.
Anticancer Properties
Research indicates that 1,3,5-triazine derivatives exhibit anticancer activity through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells by targeting specific regulatory pathways.
- Apoptosis Induction : Certain derivatives promote apoptosis in tumor cells via mitochondrial pathways and caspase activation .
Case Study : A series of novel 2,4,6-trisubstituted 1,3,5-triazine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The most effective derivative exhibited an IC50 value of against breast cancer cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly against Gram-positive bacteria and fungi. The presence of the dichloro substituent enhances its interaction with microbial cell membranes.
Data Table: Antimicrobial Activity of Triazine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The compounds showed inhibition of key enzymes involved in amyloid plaque formation.
Case Study : A derivative with a propynyl ether group exhibited an IC50 of against BACE-1 and against GSK-3β, indicating potential for Alzheimer's treatment .
Synthesis Methods
The synthesis of 1,3,5-triazine derivatives typically involves:
- Trimerization Reactions : Using cyanuric chloride as a precursor.
- Substitution Reactions : Modifying the triazine core with various functional groups to enhance biological activity.
Q & A
Q. What are the common synthetic routes for 2,4-dichloro-6-(2-propyn-1-yloxy)-1,3,5-triazine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution of cyanuric chloride with propargyl alcohol. A typical method involves:
- Dissolving cyanuric chloride in THF at −80°C.
- Adding propargyl alcohol (analogous to tetrafluoropropanol in ) with a base (e.g., K₂CO₃) to deprotonate the alcohol.
- Maintaining low temperatures (−80°C) to control reactivity and minimize side reactions . Yields (~68%) are comparable to similar triazine derivatives, but optimization (e.g., solvent choice, stoichiometry) is critical for scalability .
Q. Which characterization techniques are most effective for confirming the structure of this triazine derivative?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~6.01 ppm for alkoxy protons in ) to verify substituent integration.
- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M + H⁺] calculated vs. observed, as in ).
- X-ray Crystallography : For unambiguous structural elucidation (as applied to related triazines in ).
Q. How does the 2-propynyloxy substituent influence the compound’s reactivity in further functionalization?
The propargyl group introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. Its electron-withdrawing nature may also enhance electrophilic reactivity at the 2- and 4-chloro positions, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during synthesis, such as over-substitution or hydrolysis?
- Temperature Control : Low temperatures (−80°C) suppress hydrolysis of cyanuric chloride ().
- Stepwise Functionalization : Introduce substituents sequentially (e.g., 6-position first, then 2- and 4-positions) to avoid steric hindrance .
- Protection/Deprotection : Use protecting groups for sensitive alkynes if required (noted in triazine-based polymer synthesis in ).
Q. How do structural modifications (e.g., replacing 2-propynyloxy with other alkoxy groups) affect biological activity?
- Anticancer Activity : Analogous pyrrolotriazines inhibit tyrosine kinases (VEGFR-2, FGFR-1) via π-π stacking and H-bonding; the propargyl group may enhance binding via alkyne-protein interactions .
- Antimicrobial Screening : Triazines with bulky substituents (e.g., naphthyl in ) show improved membrane penetration, suggesting the propargyl group’s linear geometry could optimize bioavailability .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?
- HPLC Optimization : Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients. LogP (~8.99 for similar triazines in ) informs mobile phase selection.
- Sample Preparation : Liquid-liquid extraction (e.g., methylene chloride/water partitioning, as in ) reduces matrix interference.
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and rigorously control moisture to prevent hydrolysis of chloro-triazine intermediates .
- Biological Assays : Prioritize enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screening (e.g., human carcinoma cell lines) based on structural analogs .
- Computational Modeling : DFT calculations can predict substituent effects on electronic properties and binding affinities .
Note: Data from commercial sources (e.g., ) are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
